molecular formula C12H9ClO2 B086314 2-(2-chlorophenyl)hydroquinone CAS No. 117-71-5

2-(2-chlorophenyl)hydroquinone

Cat. No.: B086314
CAS No.: 117-71-5
M. Wt: 220.65 g/mol
InChI Key: XRKJFSFMYUQOSD-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,5-diol, 2’-chloro-: is an organic compound with the molecular formula C12H9ClO2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 2 and 5 positions of one phenyl ring, and a chlorine atom is attached to the 2’ position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,5-diol, 2’-chloro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,5-diol, 2’-chloro- may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2,5-diol, 2’-chloro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with hydroxyl or alkyl groups .

Scientific Research Applications

Dermatological Applications

Skin Lightening Agent
2-(2-chlorophenyl)hydroquinone is primarily recognized for its use in skin-lightening products. Hydroquinone and its derivatives inhibit melanin production by acting on the enzyme tyrosinase, which is crucial in the melanin synthesis pathway. The compound's effectiveness has led to its incorporation in various formulations aimed at treating conditions like hyperpigmentation and melasma. However, safety assessments are critical as prolonged use can lead to adverse effects such as ochronosis, a condition that causes bluish-black discoloration of the skin .

Case Studies

  • A study evaluated the cutaneous reactions associated with topical applications of hydroquinone, indicating that while effective for skin lightening, it poses risks of irritation and allergic reactions in some individuals .
  • Another investigation into the safety of hydroquinone highlighted the need for regulatory oversight in cosmetic formulations containing this compound due to potential side effects .

Antioxidant Properties

Research on Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies, emphasizing its role in neutralizing free radicals. This characteristic is particularly beneficial in formulations aimed at preventing oxidative stress-related damage in skin cells. Research indicates that compounds with hydroquinone structures can effectively scavenge reactive oxygen species (ROS), thereby protecting cellular integrity and function.

Pharmaceutical Implications

Potential Drug Development
Emerging research suggests that derivatives of hydroquinone, including this compound, could serve as lead compounds in drug development. Their ability to modulate biological pathways related to oxidative stress and inflammation positions them as candidates for therapeutic agents targeting conditions such as cancer and neurodegenerative diseases.

Summary Table of Applications

Application AreaDescriptionReferences
Dermatology Skin lightening agent; inhibits melanin production
Antioxidant Activity Scavenges free radicals; protects against oxidative stressResearch Studies
Pharmaceuticals Potential lead compounds for drug development targeting oxidative stressOngoing Research

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,5-diol, 2’-chloro- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

    [1,1’-Biphenyl]-2,5-diol: This compound lacks the chlorine atom, which may affect its reactivity and applications.

    2-Chlorobiphenyl:

    4,4’-Dichlorobiphenyl: This compound has chlorine atoms on both phenyl rings, leading to different reactivity and applications compared to [1,1’-Biphenyl]-2,5-diol, 2’-chloro-.

Uniqueness: The presence of both hydroxyl groups and a chlorine atom in [1,1’-Biphenyl]-2,5-diol, 2’-chloro- makes it unique among biphenyl derivatives. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Biological Activity

2-(2-Chlorophenyl)hydroquinone, also known as [1,1’-Biphenyl]-2,5-diol, 2’-chloro- , is an organic compound with the molecular formula C12H9ClO2 . This compound is a derivative of hydroquinone and exhibits various biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features two hydroxyl groups at the 2 and 5 positions on one phenyl ring, with a chlorine atom at the 2' position of the other phenyl ring. Common methods for synthesizing this compound include the Suzuki-Miyaura coupling reaction , which is effective for forming carbon-carbon bonds and can be optimized for yield and purity in industrial settings.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or interfering with substrate binding. This property is crucial in developing therapeutic agents targeting metabolic pathways.
  • Cytotoxic Effects : At higher concentrations, it has been observed to induce cytotoxicity in melanocytes, leading to morphological changes and disruption of cellular structures such as microtubules . This disruption may explain its potential use in treating hyperpigmentation disorders.

Antiplatelet Effects

Recent studies have indicated that derivatives of hydroquinone, including this compound, exhibit antiplatelet activity. The mechanism involves affecting mitochondrial function, leading to increased reactive oxygen species (ROS) production and decreased mitochondrial membrane potential. This disruption inhibits platelet activation, suggesting potential applications in cardiovascular therapies .

Hyperpigmentation Treatment

Hydroquinone is widely used as a skin-lightening agent due to its ability to inhibit melanin synthesis. Clinical studies have shown that formulations containing hydroquinone can significantly reduce hyperpigmentation disorders such as melasma and solar lentigines. However, concerns regarding its long-term safety and potential carcinogenic effects are noted in the literature .

Case Studies

StudyTreatment GroupsResultsConclusions
Monteiro et al.4% HQ vs. 0.75% KASignificant decrease in MASI score with HQHydroquinone shows earlier onset of action compared to KA
Owolabi et al.Various HQ concentrationsGreater disruption of stratum corneum with HQHydroquinone may cause more significant skin barrier damage than alternatives
Arrowitz et al.Thiamidol vs. HQThiamidol showed significantly lower MASI scores than HQThiamidol is more effective than hydroquinone for epidermal melasma

Safety and Toxicology

Despite its therapeutic potential, this compound has been associated with adverse effects. Prolonged exposure to hydroquinone can lead to skin irritation and possible carcinogenicity as indicated by animal studies showing liver and kidney toxicity at certain dosages . Regulatory bodies have issued guidelines to limit exposure due to these risks.

Properties

IUPAC Name

2-(2-chlorophenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKJFSFMYUQOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059461
Record name [1,1'-Biphenyl]-2,5-diol, 2'-chloro-
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Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-71-5
Record name 2′-Chloro[1,1′-biphenyl]-2,5-diol
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Record name (1,1'-Biphenyl)-2,5-diol, 2'-chloro-
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Record name [1,1'-Biphenyl]-2,5-diol, 2'-chloro-
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Record name [1,1'-Biphenyl]-2,5-diol, 2'-chloro-
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Record name 2'-chloro[1,1'-biphenyl]-2,5-diol
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